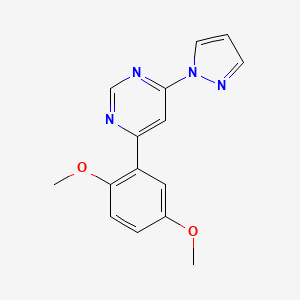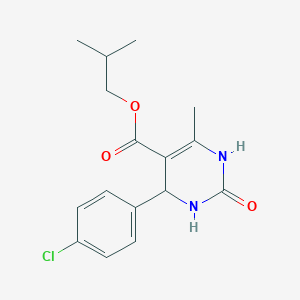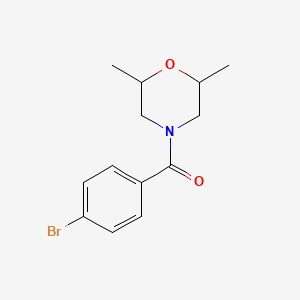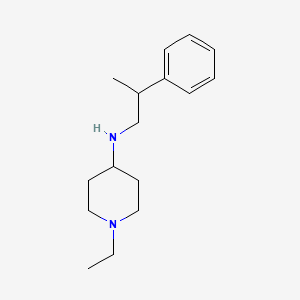
2-(4-methoxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol, also known as MTI-101, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
2-(4-methoxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol works by binding to the colchicine binding site on tubulin, a protein that makes up the microtubule network. This binding disrupts the formation and stability of microtubules, which are essential for cell division. As a result, cancer cells are unable to divide and proliferate, leading to their eventual death.
Biochemical and Physiological Effects
2-(4-methoxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been found to have minimal toxicity in normal cells, making it a potentially safe and effective treatment for cancer. It has also been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol in lab experiments is its specificity for cancer cells, which reduces the risk of off-target effects. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Future Directions
Future research on 2-(4-methoxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol could focus on optimizing its synthesis method to improve efficiency and reduce costs. Additionally, further studies could investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, clinical trials could be conducted to determine its safety and efficacy in humans, with the ultimate goal of developing it into a viable cancer treatment option.
Synthesis Methods
2-(4-methoxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 3-(trifluoromethyl)aniline to form 2-(4-methoxybenzoyl)-3-(trifluoromethyl)indazole. This intermediate compound is then reduced using sodium borohydride to produce 2-(4-methoxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol.
Scientific Research Applications
2-(4-methoxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and ovarian cancer. It has been found to inhibit the growth and proliferation of cancer cells by targeting the microtubule network, which is essential for cell division. 2-(4-methoxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3/c1-24-11-8-6-10(7-9-11)14(22)21-15(23,16(17,18)19)12-4-2-3-5-13(12)20-21/h6-9,12,23H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFQOTPGDNQCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(C3CCCCC3=N2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](4-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol](/img/structure/B5109484.png)

![3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5109495.png)
![ethyl N-methyl-N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]glycinate](/img/structure/B5109523.png)
![5-(3-methoxyphenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5109537.png)
![5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5109539.png)

![ethyl 5-amino-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5109552.png)

![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B5109561.png)
![methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5109573.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5109578.png)

